molecular formula C7H15NO B3002440 (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol CAS No. 2309431-83-0

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol

Cat. No.: B3002440
CAS No.: 2309431-83-0
M. Wt: 129.203
InChI Key: ABDKQQRCLKEPME-VQVTYTSYSA-N
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Description

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of a cyclopentanone derivative with an appropriate amine. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and may be catalyzed by transition metals like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to a cyclopentane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Amides or other substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(1S)-1-Aminoethyl]cyclopentan-1-ol: A diastereomer with different stereochemical properties.

    (1S,2S)-2-[(1S)-1-Aminoethyl]cyclopentan-1-ol: An enantiomer with distinct biological activity.

    Cyclopentanone derivatives: Compounds with similar structural features but lacking the aminoethyl group.

Uniqueness

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(8)6-3-2-4-7(6)9/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKQQRCLKEPME-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CCC[C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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